N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group and a morpholinoethyl-substituted indoline moiety. The 2-chlorophenyl group may enhance lipophilicity and binding affinity, while the morpholinoethyl and methylindolinyl groups could influence solubility and metabolic stability .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c1-27-9-8-17-14-16(6-7-20(17)27)21(28-10-12-31-13-11-28)15-25-22(29)23(30)26-19-5-3-2-4-18(19)24/h2-7,14,21H,8-13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEIYGHXCZIGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the 1-methylindolin-5-yl intermediate through a series of reactions involving indole derivatives.
Attachment of the Morpholinoethyl Group:
Formation of the Oxalamide Backbone: The final step involves the coupling of the chlorophenyl group with the morpholinoethyl-indolinyl intermediate to form the oxalamide backbone under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The oxalamide scaffold is versatile, with modifications in substituents dictating pharmacological or functional properties. Below is a comparative analysis of the target compound and structurally related oxalamides from the evidence:
Functional and Structural Differences
Key Observations
- Substituent Impact: The 2-chlorophenyl group in the target compound contrasts with the 4-chloro-3-fluorophenyl group in BNM-III-170, which enhances antiviral activity via CD4 binding.
- Metabolic Pathways: Unlike flavoring oxalamides (e.g., S336), which undergo rapid oxidation and conjugation, the target compound’s morpholinoethyl group is likely resistant to hydrolysis, as seen in similar structures .
- Safety Profiles: Flavoring oxalamides exhibit high NOEL values (up to 100 mg/kg/day), suggesting low toxicity. However, the target compound’s safety remains unstudied, and its indoline moiety may introduce novel metabolic liabilities .
Research Findings on Oxalamide Derivatives
Antiviral Activity
BNM-III-170, a CD4-mimetic oxalamide, enhances vaccine efficacy against immunodeficiency viruses by mimicking CD4 receptor interactions. Its chloro-fluorophenyl group is critical for binding, suggesting that the target compound’s 2-chlorophenyl group may also support receptor-targeted applications .
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound notable for its unique structural features, which include an oxalamide backbone, a morpholinoethyl side chain, and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24ClN3O2, with a molecular weight of approximately 371.87 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Potential
Preliminary studies indicate that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. Research suggests that it may interfere with the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and metastasis.
- Case Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A study reported a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM across different cell lines.
Antimicrobial Activity
In addition to its anticancer effects, this compound shows promise as an antimicrobial agent:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli.
- Research Findings : A recent study indicated that the compound could disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with several structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |
| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) - | Similar indoline structure | Potential anticancer activity |
| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |
This table illustrates the diversity of biological activities among compounds sharing similar structural motifs.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Current research focuses on:
- Molecular Docking Studies : These studies suggest that the compound may bind effectively to key protein targets involved in cancer progression.
- Bioassays : Further bioassays are recommended to validate these interactions and elucidate the specific pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
